Dihydrosphingosine is a long-chain sphingoid base, a fundamental building block of sphingolipids. [, , ] These lipids are essential components of eukaryotic cell membranes and play crucial roles in various cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. [, , ] Dihydrosphingosine is structurally similar to sphingosine, lacking the trans-double bond at the 4,5 position. [, ] While less abundant than sphingosine in most mammalian cells, dihydrosphingosine is a significant component of yeast sphingolipids and is found in the stratum corneum of human skin. [, , , ]
DL-erythro-Dihydrosphingosine is a sphingoid base, a type of long-chain amino alcohol that plays a significant role in cellular signaling and membrane structure. It is structurally related to sphingosine and is involved in the biosynthesis of various sphingolipids, which are crucial for cellular functions, including cell growth, differentiation, and apoptosis. The compound can be found in various biological systems and has garnered interest for its potential therapeutic applications.
DL-erythro-Dihydrosphingosine can be derived from natural sources or synthesized in the laboratory. It is commonly extracted from sphingolipid-rich tissues or produced through chemical synthesis methods involving specific precursors such as serine and fatty acids.
DL-erythro-Dihydrosphingosine belongs to the class of sphingoid bases, which are characterized by their long hydrocarbon chains and amino alcohol structures. This compound is classified under the broader category of sphingolipids, which includes ceramides, sphingomyelins, and glycosphingolipids.
The synthesis of DL-erythro-Dihydrosphingosine has been achieved through various methods. One notable approach involves the use of a serine-derived 1,5-dioxaspiro[3.2]hexane template, which serves as a precursor for generating both aminodiol and aminotriol sphingoid bases. This method allows for the efficient production of DL-erythro-Dihydrosphingosine alongside other related compounds .
Another method described involves hydroxymethylation followed by cleavage of specific oxazolinone derivatives, leading to the formation of racemic DL-erythro-Dihydrosphingosine through subsequent reduction and saponification processes .
DL-erythro-Dihydrosphingosine features a long hydrocarbon chain with an amino group and two hydroxyl groups positioned on different carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 281.49 g/mol.
The compound's structural characteristics include:
DL-erythro-Dihydrosphingosine participates in various chemical reactions typical for sphingoid bases. These include:
The acylation reaction typically requires activation of the fatty acid (e.g., using acyl chlorides) to facilitate the formation of amide bonds with the amino group of DL-erythro-Dihydrosphingosine. The phosphorylation step often involves reagents like phosphorus oxychloride or ATP to introduce phosphate groups.
DL-erythro-Dihydrosphingosine acts as a precursor in the biosynthesis of complex sphingolipids, which are integral to cell membrane structure and function. The mechanism involves several enzymatic steps where DL-erythro-Dihydrosphingosine is converted into more complex forms such as ceramides and sphingomyelins.
Research indicates that sphingoid bases like DL-erythro-Dihydrosphingosine are involved in signaling pathways that regulate apoptosis, cell proliferation, and inflammation. The conversion to sphingosine-1-phosphate further amplifies its role in cellular signaling.
DL-erythro-Dihydrosphingosine is typically presented as a white to off-white solid at room temperature. It is soluble in organic solvents such as ethanol and chloroform but displays limited solubility in water due to its hydrophobic alkyl chain.
The compound exhibits:
These properties influence its behavior in biological systems and its interactions with other lipids.
DL-erythro-Dihydrosphingosine is utilized in various scientific applications:
DL-erythro-Dihydrosphingosine (DHS) acts as a potent inhibitor of protein kinase C (PKC) isoforms through stereospecific interactions with the enzyme's regulatory domain. The compound's amphiphilic structure features a protonated primary amine and two hydroxyl groups that form hydrogen bonds with conserved residues in the C1 domain of PKC, competitively displacing diacylglycerol (DAG) and phorbol esters [2] [4]. This inhibition is concentration-dependent, with reported IC50 values ranging from 3.5 to 25 μM across cell types (Table 1). The saturated alkyl chain of DHS enhances membrane integration, facilitating optimal positioning near the PKC membrane-docking site. Unlike sphingosine (which contains a C4-trans double bond), DHS's fully saturated backbone increases conformational rigidity, strengthening hydrophobic interactions with PKC's cysteine-rich domains [2] [5].
Table 1: Inhibition Profiles of DL-erythro-Dihydrosphingosine in Cellular Systems
Target Enzyme | Cell Type | IC50/Effective Concentration | Functional Assay |
---|---|---|---|
PKC | Human Platelets | 3.5–25 μM | Thrombin-induced aggregation inhibition [2] |
PLA2 | Multiple | 5–20 μM | Arachidonic acid release assay [4] |
Ceramide Synthase | Jurkat cells | 3.53–6.31 μM | Metabolic flux analysis [5] |
DHS suppresses phospholipase A2 (PLA2) activity via dual mechanisms: direct enzyme interaction and perturbation of membrane substrate presentation. The cationic amine group of DHS electrostatically binds to catalytic histidine residues in PLA2's active site, while its hydrophobic chain inserts into lipid bilayers, increasing phospholipid packing density. This reduces accessibility of phospholipid substrates like phosphatidylcholine [4]. Concentration-response studies reveal 50% inhibition of arachidonic acid release at 5–20 μM DHS in activated inflammatory cells [4]. DHS-mediated membrane rigidification amplifies PLA2 inhibition by altering the physicochemical environment – the sphingoid base increases lipid lateral pressure and reduces water penetration into the membrane interface, hindering PLA2's interfacial activation mechanism. This contrasts with sphingosine-1-phosphate (S1P), which exhibits minimal PLA2 inhibitory effects, highlighting DHS's unique membrane-perturbing properties [3] [8].
DHS serves as both a substrate and regulator in sphingolipid metabolism, influencing key enzymatic nodes:
Table 2: Metabolic Fate of DL-erythro-Dihydrosphingosine in Enzymatic Pathways
Enzyme | Interaction Type | Kinetic Parameters | Metabolic Consequence |
---|---|---|---|
Ceramide Synthase | Substrate | Km = 2.8 μM; Vmax = 24 nmol/min/mg | Dihydroceramide accumulation [6] |
Sphingosine Kinase 1 | Competitive inhibitor | Ki = 5.2 μM | Reduced S1P synthesis [1] |
Sphingosine Kinase 2 | Weak substrate | Km > 50 μM; Vmax = 3.1 nmol/min/mg | Minimal DHS-1P production [5] |
Metabolic tracing studies demonstrate that 10 μM DHS treatment increases cellular dihydroceramide:dihydro-S1P ratio by 12-fold within 30 minutes, creating a "dihydro-sphingolipid rheostat" that promotes pro-apoptotic signaling [5] [6].
DHS fundamentally alters membrane architecture through:
Table 3: Membrane Parameters Influenced by DL-erythro-Dihydrosphingosine (10 mol%)
Membrane Property | Change vs. Control | Measurement Technique | Biological Implication |
---|---|---|---|
Lipid order parameter | +35% | Laurdan GP imaging | Raft stabilization [3] |
Transbilayer flip rate | 2.8-fold increase | Fluorescent lipid analogs | Enhanced asymmetry [6] |
Line tension at domain boundaries | +50% | Atomic force microscopy | Altered protein localization [1] |
Hydration depth | -1.2 nm | Parallax quenching | Reduced water permeation [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7